molecular formula C16H11ClFN3OS2 B2495969 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-40-1

2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2495969
CAS RN: 392303-40-1
M. Wt: 379.85
InChI Key: ORNALFBTQOYCMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multi-step chemical reactions, including the use of elementary analysis CHNS, IR, 1H NMR, and 13C NMR spectroscopies for characterization. For instance, compounds with related structures have been synthesized through efficient methodologies that exploit the reactivity of specific functional groups to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety (Sapari, Yamin, Hasbullah, & Ibrahim, 2014); (Mohamed, Ismail, Madkour, Aly, & Salem, 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through spectroscopic methods and crystal structure analyses, revealing details about the molecular conformation and supramolecular aggregation. For example, studies on closely related benzamides show different modes of supramolecular aggregation and order versus disorder phenomena, which are critical for understanding the chemical behavior of these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives are key to synthesizing novel compounds with potential applications. For instance, derivatives have been synthesized by exploiting the reactivity of cyanomethylene functionality, leading to compounds with high insecticidal activity (Mohamed, Ismail, Madkour, Aly, & Salem, 2020).

Physical Properties Analysis

The physical properties of compounds in this category can be deduced from their synthesis and molecular structure analyses. The solubility, melting points, and stability are directly influenced by the molecular structure, which can be comprehensively understood through detailed spectroscopic analysis.

Chemical Properties Analysis

The chemical properties, such as reactivity, potential biological activity, and interactions with other molecules, are of significant interest. For example, the synthesis and characterization studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea report on its antibacterial studies, highlighting the compound's chemical properties and potential applications (Sapari, Yamin, Hasbullah, & Ibrahim, 2014).

Scientific Research Applications

Antibacterial Properties

  • A study on the synthesis and characterization of derivatives similar to 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide revealed their potential in antibacterial applications. The compound underwent thorough characterization using spectroscopic techniques and showed promising results in preliminary antibacterial studies (Suhaila Sapari et al., 2014).

Synthesis and Characterization

  • Another research focused on the synthesis methodologies for 1,2,4-thiadiazoles, which are structurally related to the query compound. The study provided valuable insights into the chemical reactions and conditions favorable for producing thiadiazoles, highlighting the versatility and potential of these compounds in further research (Y. Takikawa et al., 1985).

Crystal Structure Analysis

  • Research on the crystal structure analysis of similar compounds helps in understanding the molecular geometry and interactions, which are crucial for their potential applications in drug design and material science. This type of analysis provides a foundation for exploring the functional capabilities of such compounds (A. Banu et al., 2014).

Anticancer Activity

  • Benzothiazole acylhydrazones, which share a structural motif with the query compound, have been investigated for their anticancer properties. The study synthesized a range of derivatives and evaluated their effectiveness against various cancer cell lines, offering insights into the structural requirements for anticancer activity (Derya Osmaniye et al., 2018).

Antimicrobial and Insecticidal Activity

  • The synthesis and application of related compounds in antimicrobial and insecticidal studies indicate their broad spectrum of potential uses. These studies demonstrate the compounds' effectiveness against specific microbial strains and pests, suggesting their relevance in developing new antimicrobial and pest control agents (Ali M. M. Mohamed et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and biological activity. This could provide valuable information about its potential uses .

properties

IUPAC Name

2-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS2/c17-13-7-2-1-6-12(13)14(22)19-15-20-21-16(24-15)23-9-10-4-3-5-11(18)8-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNALFBTQOYCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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